2-Amino-6-cyclopropylbenzoic acid

Catalog No.
S8463815
CAS No.
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-cyclopropylbenzoic acid

Product Name

2-Amino-6-cyclopropylbenzoic acid

IUPAC Name

2-amino-6-cyclopropylbenzoic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5,11H2,(H,12,13)

InChI Key

SDKZDSAIUYQAND-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C(=CC=C2)N)C(=O)O

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)C(=O)O

2-Amino-6-cyclopropylbenzoic acid is an organic compound characterized by the presence of an amino group and a cyclopropyl substituent on a benzoic acid framework. Its molecular formula is C10H11NO2C_{10}H_{11}NO_2, and it features a carboxylic acid group (-COOH) and an amino group (-NH_2) attached to a benzene ring that also contains a cyclopropyl group. This compound is classified as an alpha-amino acid due to the positioning of the amino group relative to the carboxylic acid group.

, including:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Oxidation: The amino group can be oxidized to form nitro derivatives using strong oxidizing agents such as potassium permanganate.
  • Neutralization: The amino group can react with acids, while the carboxylic acid group can react with bases, leading to the formation of salts .

These reactions are typical for amino acids and contribute to the compound's versatility in organic synthesis.

The synthesis of 2-amino-6-cyclopropylbenzoic acid can be achieved through several methods:

  • Starting from Cyclopropylbenzene: This involves functionalizing cyclopropylbenzene through nitration followed by reduction and subsequent amination.
  • From Benzoic Acid Derivatives: Starting from a substituted benzoic acid, one can introduce the cyclopropyl group via Friedel-Crafts alkylation followed by amination.
  • Using Amino Acid Precursors: Certain synthetic routes may involve using simpler amino acids as precursors, where cyclopropyl groups are introduced through specific alkylation reactions.

These methods highlight the compound's accessibility for synthetic chemists.

2-Amino-6-cyclopropylbenzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting neurological or inflammatory conditions.
  • Chemical Research: It can be utilized in organic synthesis as an intermediate for creating more complex molecules.
  • Biochemical Studies: Its unique structure allows for studies related to enzyme interactions and metabolic pathways.

Several compounds share structural similarities with 2-amino-6-cyclopropylbenzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-cyclopropylbenzoic acidContains a cyclopropyl group at position 5Slightly different position of substituent
2-Amino-4-isopropylbenzoic acidIsopropyl group instead of cyclopropylDifferent side chain affecting properties
2-Amino-6-chlorobenzoic acidChlorine substituent at position 6Halogen substitution alters reactivity
2-Amino-3-cyclobutylbenzoic acidCyclobutyl instead of cyclopropylDifferent cyclic structure affects sterics

These compounds illustrate the diversity within this class of chemicals while highlighting the unique aspects of 2-amino-6-cyclopropylbenzoic acid, particularly its specific cyclopropyl attachment which may influence its biological activity and chemical reactivity differently than its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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